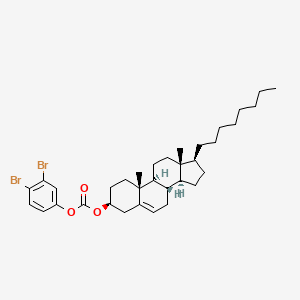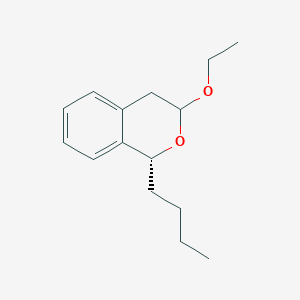![molecular formula C25H18ClN3O3 B15173880 2(1H)-Quinolinone, 7-chloro-4-hydroxy-6-(3'-methoxy[1,1'-biphenyl]-4-yl)-3-(1H-pyrazol-1-yl)-](/img/structure/B15173880.png)
2(1H)-Quinolinone, 7-chloro-4-hydroxy-6-(3'-methoxy[1,1'-biphenyl]-4-yl)-3-(1H-pyrazol-1-yl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2(1H)-Quinolinone, 7-chloro-4-hydroxy-6-(3’-methoxy[1,1’-biphenyl]-4-yl)-3-(1H-pyrazol-1-yl)- is a complex organic compound that belongs to the quinolinone family. Quinolinones are known for their diverse biological activities and are often studied for their potential therapeutic applications. This compound, with its unique structural features, may exhibit interesting chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2(1H)-Quinolinone, 7-chloro-4-hydroxy-6-(3’-methoxy[1,1’-biphenyl]-4-yl)-3-(1H-pyrazol-1-yl)- typically involves multi-step organic reactions. The starting materials are often commercially available or can be synthesized through known procedures. The key steps may include:
- Formation of the quinolinone core through cyclization reactions.
- Introduction of the chloro and hydroxy groups via halogenation and hydroxylation reactions.
- Attachment of the biphenyl and pyrazolyl groups through coupling reactions, such as Suzuki or Heck coupling.
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve:
- Use of efficient catalysts and reagents.
- Optimization of reaction conditions, such as temperature, pressure, and solvent choice.
- Implementation of purification techniques, such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2(1H)-Quinolinone, 7-chloro-4-hydroxy-6-(3’-methoxy[1,1’-biphenyl]-4-yl)-3-(1H-pyrazol-1-yl)- can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxy groups to carbonyl groups.
Reduction: Reduction of the quinolinone core to quinoline.
Substitution: Halogen substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Use of oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Use of reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Use of nucleophiles like amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
- Oxidation may yield quinolinone derivatives with carbonyl groups.
- Reduction may yield quinoline derivatives.
- Substitution may yield various functionalized quinolinone derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes and interactions.
Medicine: As a potential therapeutic agent for treating diseases.
Industry: As an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2(1H)-Quinolinone, 7-chloro-4-hydroxy-6-(3’-methoxy[1,1’-biphenyl]-4-yl)-3-(1H-pyrazol-1-yl)- would depend on its specific biological target. Potential mechanisms include:
Enzyme Inhibition: Binding to and inhibiting the activity of specific enzymes.
Receptor Modulation: Interacting with cellular receptors to modulate signaling pathways.
DNA Intercalation: Inserting into DNA strands and disrupting replication or transcription.
Comparison with Similar Compounds
Similar Compounds
Quinolinone Derivatives: Compounds with similar quinolinone cores but different substituents.
Biphenyl Derivatives: Compounds with biphenyl groups but different core structures.
Pyrazole Derivatives: Compounds with pyrazole groups but different core structures.
Uniqueness
2(1H)-Quinolinone, 7-chloro-4-hydroxy-6-(3’-methoxy[1,1’-biphenyl]-4-yl)-3-(1H-pyrazol-1-yl)- is unique due to its combination of structural features, which may confer distinct chemical and biological properties. Its specific arrangement of functional groups and aromatic rings may result in unique interactions with biological targets and distinct reactivity in chemical reactions.
Properties
Molecular Formula |
C25H18ClN3O3 |
|---|---|
Molecular Weight |
443.9 g/mol |
IUPAC Name |
7-chloro-4-hydroxy-6-[4-(3-methoxyphenyl)phenyl]-3-pyrazol-1-yl-1H-quinolin-2-one |
InChI |
InChI=1S/C25H18ClN3O3/c1-32-18-5-2-4-17(12-18)15-6-8-16(9-7-15)19-13-20-22(14-21(19)26)28-25(31)23(24(20)30)29-11-3-10-27-29/h2-14H,1H3,(H2,28,30,31) |
InChI Key |
ABBVSFUWVVFXEX-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CC=C(C=C2)C3=C(C=C4C(=C3)C(=C(C(=O)N4)N5C=CC=N5)O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methanone, [3-methyl-5-(1-methylethyl)-4-isoxazolyl][4-(3-methylphenyl)-1-piperazinyl]-](/img/structure/B15173800.png)
![2-Methyl-1-(4-methylphenyl)-1H-benzo[F]indole-3-carbonitrile](/img/structure/B15173809.png)
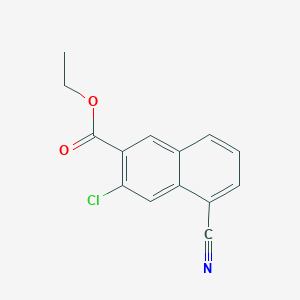
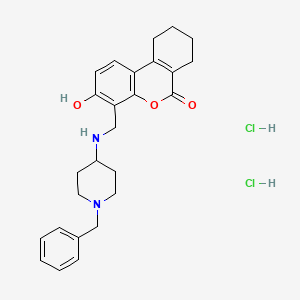
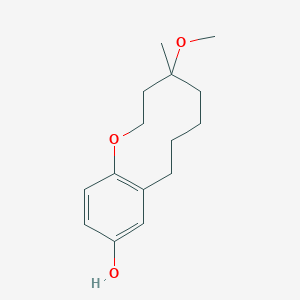

![2-[(Prop-2-en-1-yl)oxy]-5-([1,3]thiazolo[5,4-d]pyrimidin-2-yl)benzonitrile](/img/structure/B15173837.png)
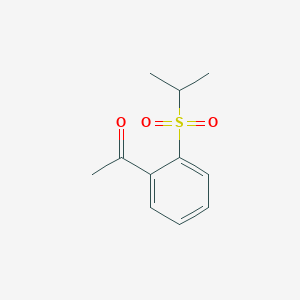
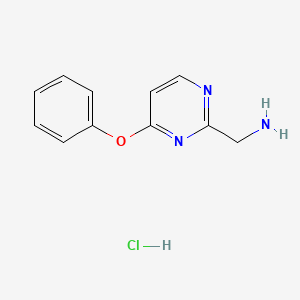
![[4-[(11S,12R,16S)-11-(1,3-benzodioxol-5-ylcarbamoyl)-13,15-dioxo-10,14-diazatetracyclo[8.6.0.02,7.012,16]hexadeca-2,4,6,8-tetraen-14-yl]phenyl] acetate](/img/structure/B15173853.png)
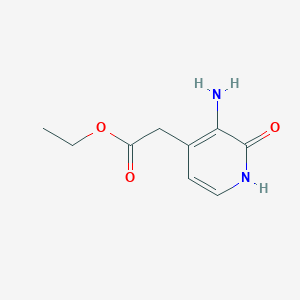
![2-Oxo-3-[2-(trifluoromethoxy)phenyl]propanoic acid](/img/structure/B15173863.png)
